8-Bromo-6-fluoroquinolin-3-ol
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Overview
Description
8-Bromo-6-fluoroquinolin-3-ol is a quinoline derivative that has garnered attention due to its unique chemical properties and potential applications in various scientific fields. The compound is characterized by the presence of bromine and fluorine atoms on the quinoline ring, which can significantly influence its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-fluoroquinolin-3-ol typically involves the halogenation of quinoline derivatives. One common method includes the bromination and fluorination of quinolin-3-ol. The reaction conditions often require the use of bromine and fluorine sources under controlled temperatures and solvents to ensure selective halogenation .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced techniques to control the reaction environment. This ensures high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-6-fluoroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.
Major Products: The major products formed from these reactions include various substituted quinolines, which can exhibit different biological and chemical properties .
Scientific Research Applications
8-Bromo-6-fluoroquinolin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism by which 8-Bromo-6-fluoroquinolin-3-ol exerts its effects is primarily through interaction with biological targets such as enzymes and DNA. The compound can inhibit enzyme activity by binding to the active site or interacting with DNA to prevent replication and transcription. These interactions can lead to cell death or inhibition of cell growth, making it a potential candidate for antimicrobial and anticancer therapies .
Comparison with Similar Compounds
- 6-Bromo-8-fluoroquinolin-3-ol
- 5,6,8-Trifluoroquinoline
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
Comparison: 8-Bromo-6-fluoroquinolin-3-ol is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and biological activity differently compared to other similar compounds. For instance, the presence of both bromine and fluorine can enhance its ability to interact with biological targets, potentially increasing its efficacy as an antimicrobial or anticancer agent .
Properties
IUPAC Name |
8-bromo-6-fluoroquinolin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-8-3-6(11)1-5-2-7(13)4-12-9(5)8/h1-4,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUUMCFITCEXHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1F)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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